molecular formula C46H49ClN4O3 B12302288 6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride

6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride

Cat. No.: B12302288
M. Wt: 741.4 g/mol
InChI Key: VNFHENZPAYHJJQ-UHFFFAOYSA-N
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Description

6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride is a complex organic compound with a unique structure that includes multiple aromatic rings and conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride typically involves multiple steps, including the formation of the indole moieties and the conjugated penta-2,4-dienylidene linkage. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the risk of contamination and exposure to hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and conjugated double bonds can be oxidized using strong oxidizing agents.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.

    Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be due to its ability to intercalate into DNA, disrupting replication and transcription processes. Additionally, its antimicrobial effects could result from its interaction with bacterial cell membranes, leading to increased permeability and cell death.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester with applications in organic synthesis.

    Malonic acid: A dicarboxylic acid used as a precursor for various chemical reactions.

    Barbiturates: Compounds derived from malonic acid with sedative and hypnotic properties.

Uniqueness

This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C46H49ClN4O3

Molecular Weight

741.4 g/mol

IUPAC Name

6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride

InChI

InChI=1S/C46H48N4O3.ClH/c1-45(2)38(48(5)36-25-23-32-16-11-13-18-34(32)43(36)45)20-8-6-9-21-39-46(3,4)44-35-19-14-12-17-33(35)24-26-37(44)49(39)30-15-7-10-22-40(51)47-29-31-50-41(52)27-28-42(50)53;/h6,8-9,11-14,16-21,23-28H,7,10,15,22,29-31H2,1-5H3;1H

InChI Key

VNFHENZPAYHJJQ-UHFFFAOYSA-N

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-]

Origin of Product

United States

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